(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-14-16-8-4-11-19-18(16)17-9-5-12-23-17/h1-13,20H,14H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXOTHYYSHAMJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide derivative with potential biological activity that has garnered attention in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.
- Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis.
- Coupling Reactions : The final compound is obtained by coupling the furan and pyridine intermediates under specific conditions, often utilizing palladium-catalyzed reactions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound’s interaction with specific receptors involved in cell signaling pathways may enhance its therapeutic efficacy.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 5 |
| HeLa (Cervical Cancer) | 8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in folate metabolism, which is critical for bacterial growth.
- Apoptosis Induction : The compound activates apoptotic pathways by modulating caspase activity and influencing mitochondrial membrane potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with this compound, showcasing its potential as a novel antimicrobial agent.
- Case Study 2 : In vitro studies on various cancer cell lines revealed that treatment with the compound resulted in a substantial decrease in cell viability, suggesting its potential role as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
